Ropivacaine Mesylater
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Overview
Description
Ropivacaine mesylate is a long-acting amide local anesthetic agent primarily used for regional anesthesia and pain management. It is known for its ability to block nerve impulse conduction by inhibiting sodium ion influx in nerve fibers. This compound is particularly valued for its reduced cardiotoxicity and neurotoxicity compared to other local anesthetics, making it a safer option for various medical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ropivacaine mesylate involves several key steps:
Resolution of Racemic Mixture: The process begins with the resolution of racemic ropivacaine to obtain the pure S-enantiomer. This is typically achieved using chiral resolution agents such as tartaric acid.
Formation of Amide: The resolved S-enantiomer is then reacted with 2,6-dimethylaniline to form the amide bond. This reaction is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Mesylation: The final step involves the mesylation of the amide product to form ropivacaine mesylate.
Industrial Production Methods
Industrial production of ropivacaine mesylate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ropivacaine mesylate undergoes several types of chemical reactions:
Hydrolysis: The amide bond in ropivacaine mesylate can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation: Oxidative reactions can occur at the aromatic ring, leading to the formation of hydroxylated derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products
Hydrolysis: Produces 2,6-dimethylaniline and the corresponding carboxylic acid.
Oxidation: Yields hydroxylated derivatives of ropivacaine.
Substitution: Results in various substituted ropivacaine derivatives, depending on the substituent introduced.
Scientific Research Applications
Ropivacaine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of amide local anesthetics and their interactions with various chemical reagents.
Biology: Investigated for its effects on nerve cells and ion channels, particularly sodium channels and potassium channels.
Medicine: Extensively studied for its use in regional anesthesia, pain management, and its potential benefits in reducing postoperative pain and improving patient recovery.
Industry: Employed in the development of new anesthetic formulations and delivery systems
Mechanism of Action
Ropivacaine mesylate exerts its effects by blocking sodium ion channels in nerve fibers. This inhibition prevents the initiation and propagation of nerve impulses, leading to a reversible loss of sensation in the targeted area. The compound also affects potassium channels, specifically the two-pore domain potassium channel TREK-1, which contributes to its analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: Another long-acting amide local anesthetic with similar uses but higher cardiotoxicity.
Lidocaine: A widely used local anesthetic with a shorter duration of action compared to ropivacaine.
Levobupivacaine: The S-enantiomer of bupivacaine, offering similar benefits to ropivacaine with reduced toxicity
Uniqueness of Ropivacaine Mesylate
Ropivacaine mesylate stands out due to its favorable safety profile, particularly its lower cardiotoxicity and neurotoxicity. This makes it a preferred choice for procedures requiring long-duration anesthesia and pain management, especially in patients with cardiovascular concerns .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.CH4O3S/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;1-5(2,3)4/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSIOMXZOPKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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